Cas no 1807073-80-8 (Methyl 4-cyano-2-(difluoromethyl)-5-hydroxypyridine-3-acetate)

Methyl 4-cyano-2-(difluoromethyl)-5-hydroxypyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 4-cyano-2-(difluoromethyl)-5-hydroxypyridine-3-acetate
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- インチ: 1S/C10H8F2N2O3/c1-17-8(16)2-5-6(3-13)7(15)4-14-9(5)10(11)12/h4,10,15H,2H2,1H3
- InChIKey: CBPMLLCAGLAIIH-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=C(C#N)C(=CN=1)O)CC(=O)OC)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 329
- トポロジー分子極性表面積: 83.2
- 疎水性パラメータ計算基準値(XlogP): 1.2
Methyl 4-cyano-2-(difluoromethyl)-5-hydroxypyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029042804-250mg |
Methyl 4-cyano-2-(difluoromethyl)-5-hydroxypyridine-3-acetate |
1807073-80-8 | 97% | 250mg |
$969.60 | 2022-03-31 | |
Alichem | A029042804-500mg |
Methyl 4-cyano-2-(difluoromethyl)-5-hydroxypyridine-3-acetate |
1807073-80-8 | 97% | 500mg |
$1,613.70 | 2022-03-31 | |
Alichem | A029042804-1g |
Methyl 4-cyano-2-(difluoromethyl)-5-hydroxypyridine-3-acetate |
1807073-80-8 | 97% | 1g |
$2,920.40 | 2022-03-31 |
Methyl 4-cyano-2-(difluoromethyl)-5-hydroxypyridine-3-acetate 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
Methyl 4-cyano-2-(difluoromethyl)-5-hydroxypyridine-3-acetateに関する追加情報
Methyl 4-cyano-2-(difluoromethyl)-5-hydroxypyridine-3-acetate (CAS No. 1807073-80-8): A Key Intermediate in Modern Pharmaceutical Research
Methyl 4-cyano-2-(difluoromethyl)-5-hydroxypyridine-3-acetate, identified by its CAS number 1807073-80-8, represents a significant compound in the realm of pharmaceutical chemistry. This compound, featuring a pyridine core with functional groups such as a cyano group, a difluoromethyl group, and a hydroxyl group, has garnered attention for its versatile applications in drug development and synthetic chemistry.
The structural attributes of Methyl 4-cyano-2-(difluoromethyl)-5-hydroxypyridine-3-acetate make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of the cyano group at the 4-position and the hydroxyl group at the 5-position provides multiple sites for further functionalization, enabling chemists to tailor the molecule for specific pharmacological targets. Additionally, the difluoromethyl group, located at the 2-position, is known to enhance metabolic stability and binding affinity in drug candidates.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting complex diseases such as cancer, inflammation, and neurodegenerative disorders. Methyl 4-cyano-2-(difluoromethyl)-5-hydroxypyridine-3-acetate has emerged as a crucial building block in these endeavors. Its pyridine scaffold is a common motif in many approved drugs and is highly sought after for its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.
One of the most compelling aspects of Methyl 4-cyano-2-(difluoromethyl)-5-hydroxypyridine-3-acetate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various diseases. Researchers have leveraged the compound's structural features to design molecules that selectively inhibit aberrant kinase activity. For instance, modifications to the pyridine core have led to the development of potent inhibitors that show promise in preclinical studies.
The difluoromethyl group in Methyl 4-cyano-2-(difluoromethyl)-5-hydroxypyridine-3-acetate is particularly noteworthy due to its ability to improve pharmacokinetic properties of drug candidates. This substituent can enhance lipophilicity, which is often critical for drug absorption and distribution within the body. Furthermore, it can increase metabolic stability by resisting degradation by enzymes such as cytochrome P450 oxidases.
Recent advances in computational chemistry have also highlighted the potential of Methyl 4-cyano-2-(difluoromethyl)-5-hydroxypyridine-3-acetate as a scaffold for virtual screening campaigns. By integrating molecular docking simulations with machine learning algorithms, researchers can rapidly identify derivatives with enhanced binding affinity and selectivity. This approach has accelerated the discovery process for new drug candidates and has reduced the time-to-market for innovative therapies.
The hydroxyl group at the 5-position of Methyl 4-cyano-2-(difluoromethyl)-5-hydroxypyridine-3-acetate offers another avenue for structural diversification. It can be readily converted into various functional groups such as ethers, esters, or amides through standard organic transformations. These modifications can fine-tune physicochemical properties like solubility and bioavailability, making them essential for optimizing drug-like characteristics.
In conclusion, Methyl 4-cyano-2-(difluoromethyl)-5-hydroxypyridine-3-acetate (CAS No. 1807073-80-8) stands out as a versatile intermediate with broad applications in pharmaceutical research. Its unique structural features enable chemists to design novel molecules with improved pharmacological properties. As research continues to evolve, this compound is likely to play an even more significant role in the development of next-generation therapeutics that address unmet medical needs.
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